3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde
CAS No.: 656810-14-9
Cat. No.: VC16806767
Molecular Formula: C20H24O5
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 656810-14-9 |
|---|---|
| Molecular Formula | C20H24O5 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 3-methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde |
| Standard InChI | InChI=1S/C20H24O5/c1-22-20-15-17(16-21)9-10-19(20)25-14-6-12-23-11-5-13-24-18-7-3-2-4-8-18/h2-4,7-10,15-16H,5-6,11-14H2,1H3 |
| Standard InChI Key | MFFMGKCCUOCXPH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C=O)OCCCOCCCOC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a benzaldehyde moiety (CHCHO) substituted at the 3- and 4-positions. The 3-position hosts a methoxy group (-OCH), while the 4-position is modified with a branched ether chain: -O-(CH)-O-(CH)-O-CH. This arrangement creates a flexible, lipophilic framework that enhances membrane permeability and target binding affinity .
Key Structural Features:
-
Benzaldehyde Core: Provides reactivity for further functionalization via aldehyde-specific reactions.
-
Methoxy Group: Enhances electron-donating effects, stabilizing the aromatic ring.
-
Ether Chains: The two propoxy-phenoxy groups introduce steric bulk and influence solubility.
Physicochemical Data
Data from Chemsrc and PubChem reveal critical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.402 g/mol |
| Exact Mass | 344.162 g/mol |
| PSA (Polar Surface Area) | 53.99 Ų |
| LogP (Partition Coefficient) | 3.76 |
The high LogP value indicates significant lipophilicity, suggesting favorable passive diffusion across biological membranes. The polar surface area (PSA) is moderate, balancing solubility and permeability .
Synthesis and Reaction Pathways
Synthetic Methodology
The compound was first synthesized by Sirichaiwat et al. (2004) as part of efforts to develop antimalarial agents . The route involves multi-step etherification:
-
Step 1: Nucleophilic substitution between 3-methoxy-4-hydroxybenzaldehyde and 1,3-dibromopropane to install the first propoxy chain.
-
Step 2: Reaction with 3-phenoxypropan-1-ol under basic conditions to introduce the second phenoxypropoxy group.
The process employs potassium carbonate as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, achieving yields of ~74% .
Pharmacological Applications
Antimalarial Activity
Sirichaiwat et al. (2004) identified this compound as a potent inhibitor of heme polymerization in Plasmodium falciparum, a critical process for malaria parasite survival . Key findings include:
-
IC: 12 µM against cultured parasites.
-
Mechanism: Disruption of hemozoin formation via π-π stacking interactions with heme molecules.
Structure-Activity Relationship (SAR)
-
Ether Chain Length: Longer chains (e.g., propoxy vs. ethoxy) improve hydrophobic interactions with heme.
-
Methoxy Position: Substitution at the 3-position optimizes steric alignment with the heme-binding pocket .
Comparative Analysis with Related Compounds
Analogues in Medicinal Chemistry
-
3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic Acid: Shares a phenoxy-benzoic core but lacks the aldehyde functionality, limiting its reactivity.
-
3-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde : Differs in substituents (benzyloxy vs. methoxy) but shows similar LogP (3.76 vs. 3.72), highlighting the aldehyde’s role in target binding.
Challenges and Future Directions
Synthetic Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume